4-(Octyloxy)phenyl 4-propylbenzoate
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Overview
Description
4-(Octyloxy)phenyl 4-propylbenzoate is an organic compound that belongs to the class of phenyl benzoates It is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a propylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 4-propylbenzoate typically involves the esterification of 4-(octyloxy)phenol with 4-propylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Octyloxy)phenyl 4-propylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 4-(Octyloxy)benzoic acid and 4-propylbenzoic acid.
Reduction: 4-(Octyloxy)phenyl 4-propylbenzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Octyloxy)phenyl 4-propylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Octyloxy)phenyl 4-propylbenzoate involves its interaction with specific molecular targets and pathways. For instance, as a UV absorber, it absorbs harmful UV radiation and dissipates the energy as heat, thereby protecting materials from UV-induced degradation . In biological systems, its mechanism may involve binding to specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxyphenyl 4-propylbenzoate
- 4-Butoxyphenyl 4-propylbenzoate
- 4-Methoxyphenyl 4-propylbenzoate
Uniqueness
4-(Octyloxy)phenyl 4-propylbenzoate is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced UV absorption capabilities compared to its analogs .
Properties
CAS No. |
62716-71-6 |
---|---|
Molecular Formula |
C24H32O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(4-octoxyphenyl) 4-propylbenzoate |
InChI |
InChI=1S/C24H32O3/c1-3-5-6-7-8-9-19-26-22-15-17-23(18-16-22)27-24(25)21-13-11-20(10-4-2)12-14-21/h11-18H,3-10,19H2,1-2H3 |
InChI Key |
NDYJXAIHFMUNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCC |
Origin of Product |
United States |
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